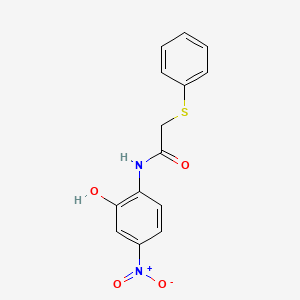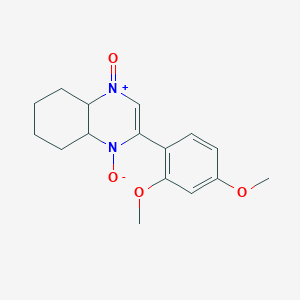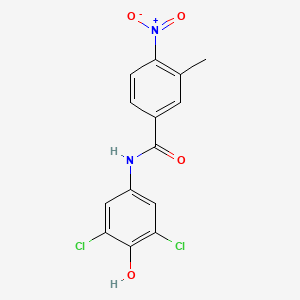![molecular formula C23H28N2O5 B4164472 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164472.png)
1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate
Übersicht
Beschreibung
1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as IPRB, is a benzimidazole derivative that has been found to possess a range of interesting properties, including anti-inflammatory and anti-tumor effects. In
Wirkmechanismus
The mechanism of action of 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate is not fully understood, but several studies have suggested that it may act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that is involved in the regulation of inflammation and cell survival. Inhibiting this pathway can lead to a reduction in inflammation and the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects
1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects, it has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate in lab experiments is its potent anti-tumor effects. This makes it an excellent candidate for studying the mechanisms of tumor growth and development. However, one of the limitations of using 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and to design new experiments to further investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate. One area of interest is in the development of new anti-tumor drugs based on the structure of 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate. Another area of interest is in the study of the mechanism of action of 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate. Further research is needed to fully understand how 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate inhibits tumor growth and to identify new targets for anti-tumor therapy. Additionally, there is a need for more research on the safety and toxicity of 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate in animal models and humans.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate has been found to have a range of interesting scientific research applications. One of the most promising applications is in the field of anti-tumor research. Several studies have shown that 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate has potent anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of a range of tumor cell lines, including breast, lung, and colon cancer cells. 1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate has also been found to induce apoptosis in tumor cells, which is a key mechanism for preventing the growth and spread of cancer.
Eigenschaften
IUPAC Name |
1-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-16(2)18-11-10-17(3)21(14-18)24-13-7-6-12-23-15-22-19-8-4-5-9-20(19)23;3-1(4)2(5)6/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJLICIMFNVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B4164391.png)


![1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164426.png)


![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4164456.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4164462.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164466.png)
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164480.png)

![N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4164485.png)
![5-[(2-methylbutanoyl)amino]isophthalic acid](/img/structure/B4164494.png)